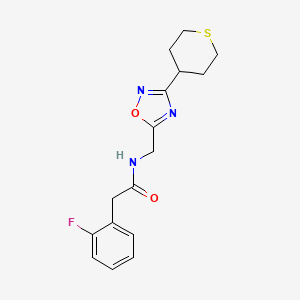

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

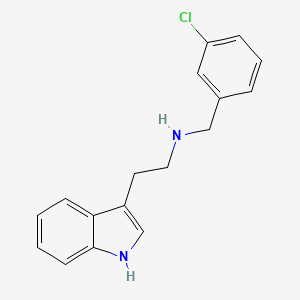

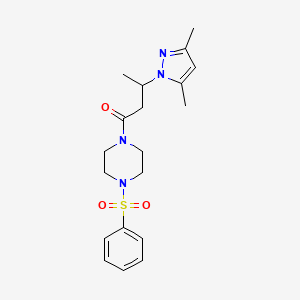

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

The compound's derivatives have shown significant anticancer activity. A study by Turov (2020) evaluated di- and trifunctional substituted 1,3-thiazoles, highlighting the effectiveness of compounds with piperazine substituents at C2 of the 1,3-thiazole cycle in inhibiting cancer cell growth across several cancer lines, including lung, kidney, CNS, ovarian, prostate, and breast cancers, as well as leukemia and melanoma. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl group significantly contributed to the compounds' efficacy (Turov, 2020).

Structural and Molecular Investigations

Research into the molecular structure of derivatives incorporating pyrazole/piperidine/aniline moieties has been conducted, offering insights into intermolecular interactions and electronic properties critical for designing drugs with specific biological activities. The study by Shawish et al. (2021) on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided valuable data on their molecular structure, which could be relevant for understanding the interactions and functionalities of related compounds (Shawish et al., 2021).

Antimicrobial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies and biofilm inhibition activities. This underscores the potential of such compounds in addressing bacterial resistance and biofilm-related infections. The study by Mekky and Sanad (2020) specifically highlighted compounds with promising MIC/MBC values against various strains including E. coli, S. aureus, and S. mutans, indicating a significant contribution to antimicrobial research (Mekky & Sanad, 2020).

Synthesis and Antimicrobial Evaluation

Further research into novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups by Alsaedi et al. (2019) has shown that derivatives containing a sulfone group are effective against bacteria and fungi, providing a basis for the development of new antimicrobial agents (Alsaedi et al., 2019).

Drug Metabolism and Pharmacokinetics

The compound's role in the oxidative metabolism of novel antidepressants has been explored, highlighting its relevance in drug development and the understanding of metabolic pathways critical for optimizing therapeutic efficacy and safety. The study by Hvenegaard et al. (2012) on the metabolism of Lu AA21004, a novel antidepressant, underscores the importance of understanding the metabolic fate of drugs for effective clinical application (Hvenegaard et al., 2012).

Mechanism of Action

Piperazine Derivatives

Piperazine is a cyclic organic compound that has been widely used in the development of various pharmaceuticals . The piperazine moiety is present in numerous classes of drugs, including antipsychotics, antidepressants, and antihistamines .

Pyrazole Derivatives

Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Sulfonyl Derivatives

The sulfonyl group is found in various therapeutic agents, including diuretics, antidiabetic drugs, and antibiotics. Sulfonyl derivatives are known for their bioactivity and are often used in medicinal chemistry .

Properties

IUPAC Name |

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-15-13-16(2)23(20-15)17(3)14-19(24)21-9-11-22(12-10-21)27(25,26)18-7-5-4-6-8-18/h4-8,13,17H,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWKLIIUUYVIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)

![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)